molecular formula C17H26FNO B14332787 1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol CAS No. 109794-41-4

1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol

Cat. No.: B14332787
CAS No.: 109794-41-4
M. Wt: 279.4 g/mol
InChI Key: ZJXGETIBSJONGB-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol is a chemical compound with a complex structure that includes a cyclohexanol ring substituted with a dimethylamino propyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexanol Ring: The cyclohexanol ring can be synthesized through a series of cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dimethylamino Propyl Group: This step involves the reaction of the intermediate compound with a dimethylamino propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce various alcohol derivatives.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile: This compound shares structural similarities but has different functional groups and properties.

    1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile: Another structurally related compound with distinct chemical behavior.

Uniqueness

1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

109794-41-4

Molecular Formula

C17H26FNO

Molecular Weight

279.4 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C17H26FNO/c1-19(2)13-7-12-17(20)11-6-5-9-15(17)14-8-3-4-10-16(14)18/h3-4,8,10,15,20H,5-7,9,11-13H2,1-2H3

InChI Key

ZJXGETIBSJONGB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1(CCCCC1C2=CC=CC=C2F)O

Origin of Product

United States

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